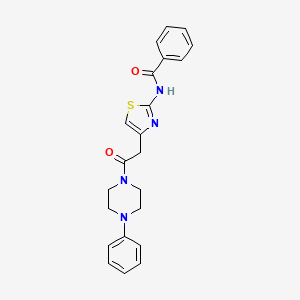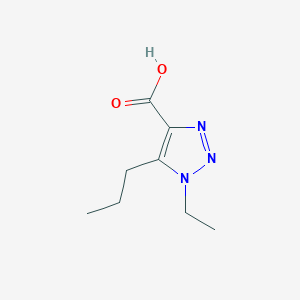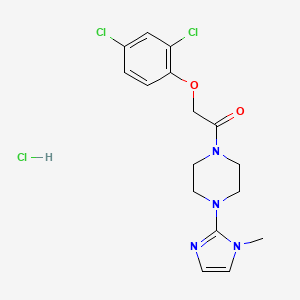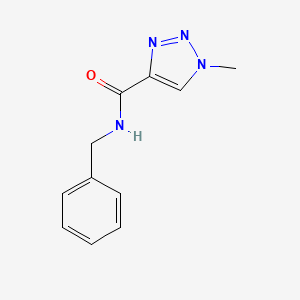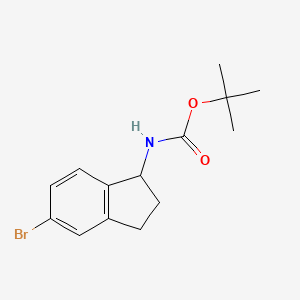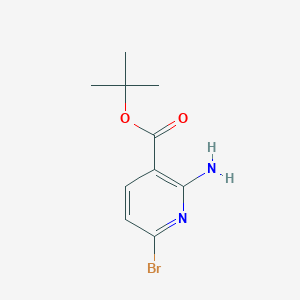![molecular formula C14H13F2N5O2 B2944875 [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006444-93-4](/img/structure/B2944875.png)
[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . It has been used in the synthesis of novel highly efficient amide fungicides .
Synthesis Analysis
A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi . The synthesis process involves several reaction steps including oxidation, esterification, addition, methylation, and hydrolysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety . This moiety has been the most outstanding acyl group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .Chemical Reactions Analysis
The compound has been involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis
The compound has a density of 1.307 g/cm3, a boiling point of 288.4 ℃, a flash point of 128.2 ℃, and a vapor pressure of 0.27 Pa at 25 ℃ .科学的研究の応用
Catalytic Applications in Synthesis
Catalytic applications of acetic acid functionalized pyridinium salts have been explored for the green and efficient synthesis of heterocyclic compounds. For instance, one study details the use of 1-(carboxymethyl)pyridinium iodide as a catalyst for synthesizing pyranopyrazole derivatives, highlighting the potential for similar compounds to act as catalysts in organic synthesis (Moosavi‐Zare et al., 2016).
Novel Synthesis Approaches
Research on pyrazolo[3,4-b]pyridine derivatives has shown efficient synthesis routes for these compounds, demonstrating their potential in creating new N-fused heterocycles. This includes the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, which could suggest similar methodologies for synthesizing related compounds (Ghaedi et al., 2015).
Antimicrobial Potential
The exploration of pyrazolo[3,4-b]pyridine scaffolds for antimicrobial applications is another area of interest. A study on pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties has been conducted to assess their antibacterial and antifungal activities, suggesting potential biomedical research applications for similar compounds (Chandak et al., 2013).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their role in corrosion inhibition, indicating the utility of these compounds in materials science and engineering. This includes the use of pyrazoline derivatives to enhance the resistance of mild steel in corrosive environments, showcasing the potential industrial applications of related chemical compounds (Lgaz et al., 2020).
作用機序
Target of Action
The primary target of this compound is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
The compound acts by inhibiting the activity of SDH . In molecular docking studies, it has been observed that the carbonyl oxygen atom of the compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH . This interaction disrupts the normal function of SDH, leading to the inhibition of the mitochondrial respiratory chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, disrupting the energy production in cells . This leads to the inhibition of fungal growth, as these pathways are crucial for the survival and proliferation of fungi .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. It has been tested against seven phytopathogenic fungi and displayed moderate to excellent activities .
Action Environment
The compound is used commercially as an intermediate to seven fungicides It’s worth noting that the compound is part of a new fungicide family that has been developed with environmentally friendly routes .
将来の方向性
The compound has been used in the synthesis of novel highly efficient amide fungicides . With the development of new fungicides, the global demand for this key intermediate is growing rapidly . Future research may focus on improving the synthesis process and exploring new applications for this compound.
特性
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2/c1-7-12-9(13(15)16)3-10(8-4-17-20(2)5-8)18-14(12)21(19-7)6-11(22)23/h3-5,13H,6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXLOSSDGDZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
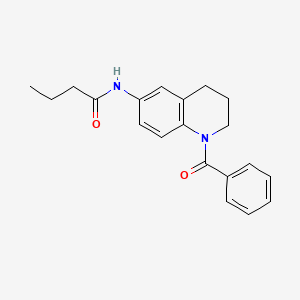
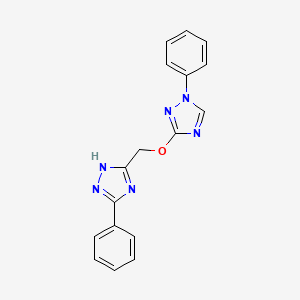
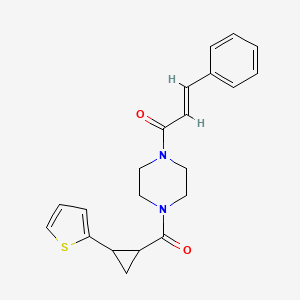
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)
![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)
![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)
